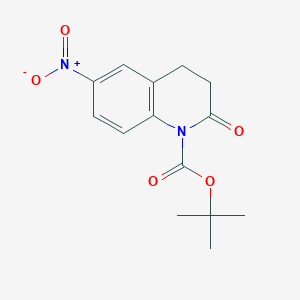
1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a guanidine group attached to a quinoline moiety through a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine typically involves the reaction of 6-methoxyquinoline with an appropriate amine and guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation to facilitate the formation of the guanidine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-supported guanidylation and other advanced techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline moiety or the guanidine group.
Substitution: Substitution reactions can occur at the quinoline ring or the butyl chain, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted quinoline derivatives with different functional groups attached to the quinoline ring or the butyl chain .
科学的研究の応用
1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in research to study its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine involves its interaction with specific molecular targets in biological systems. The quinoline moiety can interact with nucleic acids or proteins, while the guanidine group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .
類似化合物との比較
Similar Compounds
1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine: This compound is unique due to the presence of both the quinoline and guanidine groups, which confer distinct chemical and biological properties.
6-Methoxyquinoline: A related compound that lacks the guanidine group, making it less versatile in terms of biological interactions.
Uniqueness
This compound stands out due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
88755-57-1 |
|---|---|
分子式 |
C15H21N5O |
分子量 |
287.36 g/mol |
IUPAC名 |
2-[4-[(6-methoxyquinolin-8-yl)amino]butyl]guanidine |
InChI |
InChI=1S/C15H21N5O/c1-21-12-9-11-5-4-8-19-14(11)13(10-12)18-6-2-3-7-20-15(16)17/h4-5,8-10,18H,2-3,6-7H2,1H3,(H4,16,17,20) |
InChIキー |
AJVPXLSLTHRESV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
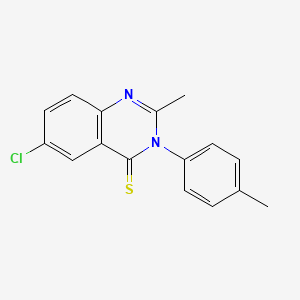
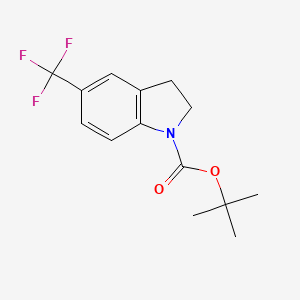
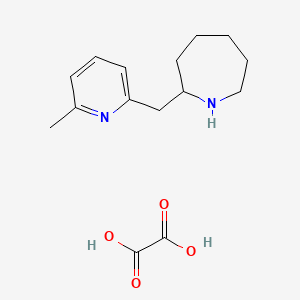
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
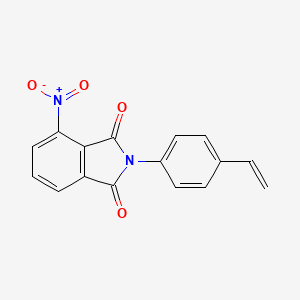
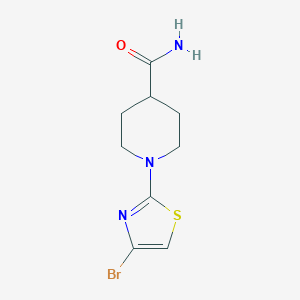
![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
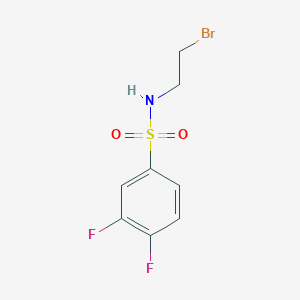
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)
![2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15063124.png)
![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
